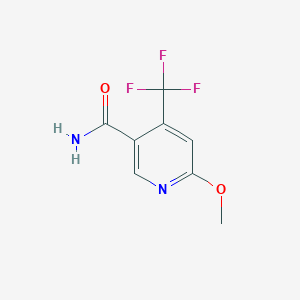

6-Methoxy-4-(trifluoromethyl)nicotinamide

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

6-methoxy-4-(trifluoromethyl)pyridine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7F3N2O2/c1-15-6-2-5(8(9,10)11)4(3-13-6)7(12)14/h2-3H,1H3,(H2,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFLNKWOUCVJBOA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=C(C(=C1)C(F)(F)F)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7F3N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70379518 | |

| Record name | 6-Methoxy-4-(trifluoromethyl)pyridine-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70379518 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

175204-87-2 | |

| Record name | 6-Methoxy-4-(trifluoromethyl)pyridine-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70379518 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 6-Methoxy-4-(trifluoromethyl)nicotinamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 6-Methoxy-4-(trifluoromethyl)nicotinamide, a key intermediate in the development of novel therapeutic agents. This document details a plausible synthetic pathway, experimental protocols, and the analytical characterization of this compound.

Introduction

This compound is a fluorinated pyridine derivative of significant interest in medicinal chemistry and drug discovery. The presence of the trifluoromethyl group can enhance metabolic stability, binding affinity, and cell permeability of drug candidates. The methoxy and nicotinamide functionalities offer sites for further chemical modification, making it a versatile building block for the synthesis of diverse compound libraries. This guide outlines a multi-step synthesis from commercially available starting materials and provides a summary of its key physicochemical properties.

Synthesis Pathway

The synthesis of this compound can be achieved through a multi-step process, commencing with the synthesis of the key intermediate, 4-(trifluoromethyl)nicotinic acid. A plausible synthetic route is outlined below.

Caption: Proposed synthetic workflow for this compound.

Experimental Protocols

Synthesis of 4-(Trifluoromethyl)nicotinic acid

The synthesis of the key intermediate, 4-(trifluoromethyl)nicotinic acid, can be achieved via several reported methods. One common approach involves the cyclization of ethyl 4,4,4-trifluoroacetoacetate with cyanoacetamide, followed by chlorination and subsequent hydrolysis and dehalogenation.

Step 1: Synthesis of 2,6-Dihydroxy-3-cyano-4-(trifluoromethyl)pyridine A mixture of ethyl 4,4,4-trifluoroacetoacetate and cyanoacetamide is reacted in the presence of a base such as potassium hydroxide in an alcoholic solvent. The reaction mixture is heated to reflux, followed by acidification to precipitate the product.

Step 2: Synthesis of 2,6-Dichloro-3-cyano-4-(trifluoromethyl)pyridine The dihydroxy intermediate is treated with a chlorinating agent, such as phosphorus oxychloride (POCl₃), typically with heating, to yield the dichloro derivative.

Step 3: Synthesis of 4-(Trifluoromethyl)nicotinic acid The 2,6-dichloro-3-cyano-4-(trifluoromethyl)pyridine can be converted to 4-(trifluoromethyl)nicotinic acid. This can be achieved through hydrolysis of the nitrile group to a carboxylic acid and removal of the chlorine atoms, for example, by catalytic hydrogenation. A patent describes a process where 2,6-dichloro-4-trifluoromethyl-3-pyridinecarboxylic acid is subjected to hydrogenolysis with a palladium on carbon (Pd/C) catalyst in the presence of a base like triethylamine in ethanol under hydrogen pressure[1].

Synthesis of 6-Methoxy-4-(trifluoromethyl)nicotinic acid

Step 4: Synthesis of 6-Chloro-4-(trifluoromethyl)nicotinic acid Selective hydrolysis of 2,6-dichloro-3-cyano-4-(trifluoromethyl)pyridine can yield 6-chloro-4-(trifluoromethyl)nicotinic acid.

Step 5: Synthesis of 6-Methoxy-4-(trifluoromethyl)nicotinic acid The 6-chloro-4-(trifluoromethyl)nicotinic acid is then subjected to nucleophilic aromatic substitution with sodium methoxide in methanol. The reaction mixture is typically heated to facilitate the displacement of the chloride with a methoxy group.

Synthesis of this compound

Step 6: Acyl Chloride Formation 6-Methoxy-4-(trifluoromethyl)nicotinic acid is converted to its more reactive acyl chloride derivative. This is typically achieved by reacting the carboxylic acid with thionyl chloride (SOCl₂) or oxalyl chloride, often in an inert solvent like dichloromethane or toluene, sometimes with a catalytic amount of dimethylformamide (DMF).

Step 7: Amination The resulting 6-Methoxy-4-(trifluoromethyl)nicotinoyl chloride is then reacted with an ammonia source, such as aqueous ammonia or ammonia gas dissolved in an appropriate solvent, to form the final product, this compound. The reaction is usually carried out at low temperatures to control its exothermicity.

Characterization Data

The following table summarizes the key physicochemical and spectroscopic data for this compound.

| Property | Data |

| Molecular Formula | C₈H₇F₃N₂O₂ |

| Molecular Weight | 220.15 g/mol |

| Appearance | Solid |

| SMILES | COc1cc(c(cn1)C(N)=O)C(F)(F)F |

| InChI Key | VFLNKWOUCVJBOA-UHFFFAOYSA-N |

References

Technical Guide: Physicochemical Properties of 4-(Trifluoromethyl)nicotinamide

Disclaimer: This technical guide focuses on the physicochemical properties of 4-(Trifluoromethyl)nicotinamide (CAS RN: 158062-71-6), a significant metabolite of the insecticide Flonicamid.[1][2] An extensive search did not yield specific data for 6-Methoxy-4-(trifluoromethyl)nicotinamide. Therefore, 4-(Trifluoromethyl)nicotinamide is presented as a closely related analogue.

This document is intended for researchers, scientists, and professionals in drug development and agrochemical science, providing a concise overview of the compound's key physicochemical characteristics, standardized experimental protocols for their determination, and its relevant metabolic context.

Core Physicochemical Properties

The fundamental physicochemical properties of 4-(Trifluoromethyl)nicotinamide are summarized in the table below. These parameters are crucial for understanding the compound's behavior in biological and environmental systems, influencing factors such as absorption, distribution, metabolism, and excretion (ADME).

| Property | Value | Source |

| Molecular Formula | C₇H₅F₃N₂O | [3][4] |

| Molecular Weight | 190.12 g/mol | [1][3] |

| Melting Point | 165°C | [1] |

| Boiling Point (Predicted) | 292.0 ± 40.0 °C | [1] |

| Density (Predicted) | 1.409 ± 0.06 g/cm³ | [1] |

| Solubility | DMSO (Slightly), Methanol (Slightly) | [1] |

| pKa (Predicted) | 14.29 ± 0.50 | [1] |

| Appearance | White to Off-White Solid | [1] |

Experimental Protocols for Physicochemical Characterization

The following sections detail standardized methodologies for determining the key physicochemical properties listed above.

Melting Point Determination (Capillary Method)

The capillary method is a widely accepted technique for determining the melting point of a crystalline solid.

-

Apparatus: A melting point apparatus consisting of a heating block, a thermometer or digital temperature sensor, and a capillary tube holder.[5]

-

Procedure:

-

Sample Preparation: The solid sample must be thoroughly dried and finely powdered.[6][7]

-

Capillary Loading: A small amount of the powdered sample is packed into a capillary tube to a height of 2-3 mm.[5]

-

Measurement: The capillary tube is placed in the heating block of the apparatus.[6]

-

Heating: The sample is heated at a controlled rate. A rapid heating rate can be used for an initial approximate determination, followed by a slower rate (1-2°C per minute) as the melting point is approached to ensure accuracy.[5]

-

Observation: The melting range is recorded from the temperature at which the first drop of liquid appears to the temperature at which the entire sample becomes a transparent liquid.[5]

-

Solubility Determination (Shake-Flask Method)

The shake-flask method is a classical and reliable technique for determining the equilibrium solubility of a compound in a given solvent.[8][9]

-

Apparatus: A temperature-controlled shaker or incubator, vials with tight-fitting caps, and an analytical instrument for quantification (e.g., UV-Vis spectrophotometer or HPLC).[9]

-

Procedure:

-

Preparation: An excess amount of the solid compound is added to a known volume of the solvent (e.g., water, buffer, or organic solvent) in a vial.[10]

-

Equilibration: The vials are sealed and agitated in a temperature-controlled shaker for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.[10]

-

Phase Separation: After equilibration, the undissolved solid is separated from the solution by centrifugation or filtration.[9][11]

-

Quantification: The concentration of the dissolved compound in the clear supernatant or filtrate is determined using a suitable analytical method. A calibration curve is typically used for accurate quantification.[10][11]

-

pKa Determination (Potentiometric Titration)

Potentiometric titration is a precise method for determining the acid dissociation constant (pKa) of a substance.[12][13]

-

Apparatus: A potentiometer with a pH electrode, a burette for titrant delivery, and a magnetic stirrer.[12]

-

Procedure:

-

Solution Preparation: A known concentration of the compound is dissolved in a suitable solvent, often a co-solvent mixture like water-methanol for poorly soluble compounds. The ionic strength is typically kept constant with a background electrolyte.[12]

-

Titration: The solution is titrated with a standardized solution of a strong acid or base while the pH is continuously monitored.[12][14]

-

Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added.[14]

-

pKa Calculation: The pKa is determined from the inflection point of the titration curve. For a monoprotic acid, the pH at the half-equivalence point is equal to the pKa.[13]

-

Metabolic Pathway of Flonicamid

4-(Trifluoromethyl)nicotinamide (TFNA-AM) is a major metabolite of the insecticide Flonicamid.[2][15] Understanding this metabolic conversion is essential for assessing the environmental fate and toxicological profile of Flonicamid. The primary metabolic transformation involves the hydrolysis of the N-cyanomethyl group of Flonicamid.

Biological Activity Context

Flonicamid acts as a chordotonal organ modulator insecticide.[16] Interestingly, research has shown that Flonicamid itself is a pro-insecticide, and its major metabolite, 4-(trifluoromethyl)nicotinamide (TFNA-AM), is the potent active molecule that stimulates chordotonal organs in insects.[16] This activity is what leads to the disruption of feeding and other essential behaviors in target pests.[16] The metabolic conversion illustrated above is therefore a critical activation step for the insecticidal properties of Flonicamid.

References

- 1. 4-(TRIFLUOROMETHYL)NICOTINAMIDE CAS#: 158062-71-6 [m.chemicalbook.com]

- 2. 4-(TRIFLUOROMETHYL)NICOTINAMIDE | 158062-71-6 [chemicalbook.com]

- 3. scbt.com [scbt.com]

- 4. 4-(Trifluoromethyl)nicotinamide [oakwoodchemical.com]

- 5. jk-sci.com [jk-sci.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. westlab.com [westlab.com]

- 8. dissolutiontech.com [dissolutiontech.com]

- 9. enamine.net [enamine.net]

- 10. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 11. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 12. creative-bioarray.com [creative-bioarray.com]

- 13. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 14. dergipark.org.tr [dergipark.org.tr]

- 15. Flonicamid | C9H6F3N3O | CID 9834513 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. Flonicamid metabolite 4-trifluoromethylnicotinamide is a chordotonal organ modulator insecticide† - PubMed [pubmed.ncbi.nlm.nih.gov]

The Enigmatic Profile of 6-Methoxy-4-(trifluoromethyl)nicotinamide: A Technical Guide to a Structurally Related Class of Compounds

This guide will, therefore, provide an in-depth technical overview of the closely related and extensively documented class of 4-(trifluoromethyl)nicotinamides . The discovery, synthesis, and applications of this class are well-established, particularly through the development of the insecticide Flonicamid. This information serves as a valuable proxy, offering insights into the chemical context and potential methodologies relevant to the titular compound.

Discovery and Origin of the 4-(Trifluoromethyl)nicotinamide Scaffold: The Case of Flonicamid

The 4-(trifluoromethyl)nicotinamide core structure is a key feature of the insecticide Flonicamid. Flonicamid is a pyridinecarboxamide insecticide that is effective against a range of sucking insect pests. It acts as a systemic insecticide with selective activity against Hemiptera, such as aphids and whiteflies, and Thysanoptera, like thrips.

The development of Flonicamid and related compounds has led to extensive research into the synthesis of its key precursor, 4-(trifluoromethyl)nicotinic acid . Numerous patents, particularly from Chinese institutions, detail various synthetic routes to this intermediate, highlighting its commercial importance in the agrochemical industry.

Synthesis and Experimental Protocols

The synthesis of 4-(trifluoromethyl)nicotinamide derivatives typically involves the initial preparation of 4-(trifluoromethyl)nicotinic acid, followed by amidation. Below are detailed experimental protocols derived from the patent literature for the synthesis of the key intermediate and its subsequent conversion.

Synthesis of 4-(Trifluoromethyl)nicotinic Acid

Several synthetic routes for 4-(trifluoromethyl)nicotinic acid have been reported. A common approach involves the reaction of a trifluoromethyl-containing building block with a suitable cyclization partner.

Example Protocol (based on CN109467532B):

This method utilizes trifluoroacetyl chloride, vinyl ethyl ether, and 3-aminoacrylonitrile as starting materials.

-

Step 1: Acylation. (Detailed parameters for this initial step are often proprietary but would involve the reaction of trifluoroacetyl chloride with vinyl ethyl ether to form an acylated intermediate).

-

Step 2: Cyclization. The acylated intermediate is reacted with 3-aminoacrylonitrile. In a representative example, 168.1 g of 4-ethoxy-1,1,1-trifluoro-3-en-2-one (an acylation product) and 68.1 g of 3-aminoacrylonitrile are dissolved in 300 mL of ethanol. The mixture is heated to reflux for 3 hours. A solution of sodium ethoxide (from 59.4 g of sodium ethoxide) in ethanol is then added dropwise, and the reaction is refluxed for a further 5 hours. The solvent is removed under reduced pressure to yield a solid, which is washed with water and dried to give 4-trifluoromethylnicotinonitrile.

-

Step 3: Hydrolysis. 172.1 g of the 4-trifluoromethylnicotinonitrile from the previous step is added to a solution of 150 g of sodium hydroxide in 500 mL of water. The mixture is heated to 100°C with stirring until the solid dissolves. After the reaction is complete, the solution is cooled, and the pH is adjusted to less than 1 with hydrochloric acid. The resulting precipitate is filtered, washed, and dried to yield 4-trifluoromethylnicotinic acid.

Synthesis of a Nicotinamide Derivative (General Procedure)

The conversion of the carboxylic acid to the amide can be achieved through standard amidation procedures.

-

Step 1: Acid Chloride Formation. 4-(Trifluoromethyl)nicotinic acid is reacted with a chlorinating agent, such as thionyl chloride or oxalyl chloride, in an inert solvent (e.g., dichloromethane, toluene) often with a catalytic amount of dimethylformamide (DMF). The reaction mixture is typically heated to reflux, and the excess chlorinating agent and solvent are removed under reduced pressure to yield the crude 4-(trifluoromethyl)nicotinoyl chloride.

-

Step 2: Amidation. The crude acid chloride is dissolved in a suitable aprotic solvent (e.g., tetrahydrofuran, dichloromethane). The desired amine is then added, often in the presence of a non-nucleophilic base (e.g., triethylamine, diisopropylethylamine) to scavenge the HCl byproduct. The reaction is stirred at room temperature until completion. The product is then isolated through aqueous workup and purification, typically by crystallization or chromatography.

Quantitative Data

The following table summarizes representative yields for the synthesis of 4-trifluoromethylnicotinic acid as reported in patent literature, illustrating the efficiency of different reaction conditions.

| Starting Materials | Key Reagents | Product | Yield | Patent Reference |

| 4-ethoxy-1,1,1-trifluoro-3-en-2-one, 3-aminoacrylonitrile, Sodium Hydroxide | Water (solvent) | 4-trifluoromethylnicotinonitrile | 51.6% | CN109467532B |

| 4-ethoxy-1,1,1-trifluoro-3-en-2-one, 3-aminoacrylonitrile, Sodium Ethoxide | Ethanol (solvent) | 4-trifluoromethylnicotinonitrile | 96.7% | CN109467532B |

| 4-trifluoromethylnicotinonitrile, Sodium Hydroxide | Water (solvent) | 4-trifluoromethylnicotinic acid | 98.3% | CN109467532B |

Visualizations

General Synthesis Workflow

The following diagram illustrates a generalized workflow for the synthesis of 4-(trifluoromethyl)nicotinamide derivatives, based on the common strategies found in the literature.

Caption: Generalized synthetic workflow for 4-(trifluoromethyl)nicotinamide derivatives.

Hypothetical Signaling Pathway Modulation

While no specific biological data exists for 6-methoxy-4-(trifluoromethyl)nicotinamide, nicotinamide and its derivatives are known to be involved in various cellular signaling pathways. For instance, nicotinamide is a precursor to NAD+, a critical coenzyme in cellular metabolism and a substrate for enzymes like sirtuins and PARPs, which are involved in DNA repair, inflammation, and cell death. A hypothetical pathway illustrating this general role is presented below.

Caption: Hypothetical signaling pathways involving nicotinamide derivatives.

In-depth Technical Guide: 6-Methoxy-4-(trifluoromethyl)nicotinamide

A comprehensive review of available scientific literature reveals a significant lack of specific data for 6-Methoxy-4-(trifluoromethyl)nicotinamide, including its CAS number, synthesis, and biological activity. This suggests that the compound is not widely synthesized or studied. Therefore, this guide will focus on the closely related and well-documented compound, 4-(Trifluoromethyl)nicotinamide, a key metabolite of the insecticide Flonicamid, to provide relevant context and technical information for researchers, scientists, and drug development professionals.

Introduction to 4-(Trifluoromethyl)nicotinamide

4-(Trifluoromethyl)nicotinamide, with the CAS number 158062-71-6 , is a pyridinecarboxamide that is nicotinamide substituted with a trifluoromethyl group at the 4-position.[1][2] It is primarily known as the major metabolite of Flonicamid, a selective insecticide that acts on chordotonal organs in insects.[3][4] Understanding the properties and biological interactions of 4-(Trifluoromethyl)nicotinamide is crucial for evaluating the efficacy and metabolic fate of its parent compound, Flonicamid.

Physicochemical Properties

A summary of the key physicochemical properties of 4-(Trifluoromethyl)nicotinamide is presented in the table below.

| Property | Value | Reference |

| CAS Number | 158062-71-6 | [1][2] |

| Molecular Formula | C₇H₅F₃N₂O | [1][2] |

| Molecular Weight | 190.12 g/mol | [1][2] |

| Appearance | Solid | [5] |

| Purity | ≥98% | [2] |

| Solubility | DMF: 50 mg/ml, Ethanol: 25 mg/ml, DMSO: 10 mg/ml, PBS (pH 7.2): 2 mg/ml | [5] |

| λmax | 267 nm | [5] |

Synthesis and Experimental Protocols

While a specific synthesis for this compound is not available, the synthesis of the related compound, 4-(trifluoromethyl)nicotinic acid (a precursor to 4-(trifluoromethyl)nicotinamide), has been described. One patented method involves the following key steps:

-

Acylation: Reaction of trifluoroacetyl chloride with vinyl ethyl ether.

-

Cyclization: The resulting intermediate is reacted with 3-aminoacrylonitrile.

-

Hydrolysis: The cyclized product is then hydrolyzed to yield 4-trifluoromethyl nicotinic acid.[6]

A detailed experimental protocol for the synthesis of 4-trifluoromethyl-3-cyanopyridine, a related intermediate, is also available and involves the reaction of 3-cyanopyridine with butyllithium and subsequent treatment with bromotrifluoromethane.[7]

General Workflow for Synthesis of 4-Trifluoromethylnicotinic Acid Intermediates:

Caption: General synthesis workflow for 4-trifluoromethylnicotinic acid intermediates.

Biological Activity and Signaling Pathways

4-(Trifluoromethyl)nicotinamide is the active metabolite of the pro-insecticide Flonicamid.[4] Flonicamid itself shows weak activity, but its metabolite potently stimulates the chordotonal organs of insects, which are mechanoreceptors involved in hearing and proprioception.[4] This action leads to the disruption of feeding and movement in target insects like aphids.[4]

The functional effects of 4-(Trifluoromethyl)nicotinamide on chordotonal organs are similar to those of TRPV (Transient Receptor Potential Vanilloid) channel agonists, although it does not act directly on these channels.[4] This suggests that it acts upstream in a pathway that ultimately leads to the activation of TRPV channels.[4]

Proposed Signaling Pathway for 4-(Trifluoromethyl)nicotinamide:

References

- 1. 4-Trifluoromethylnicotinamide | C7H5F3N2O | CID 2782643 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. Flonicamid | C9H6F3N3O | CID 9834513 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Flonicamid metabolite 4-trifluoromethylnicotinamide is a chordotonal organ modulator insecticide† - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. caymanchem.com [caymanchem.com]

- 6. CN109467532B - Preparation method of 4-trifluoromethyl nicotinic acid - Google Patents [patents.google.com]

- 7. Synthesis method of 4-trifluoromethyl nicotinic acid - Eureka | Patsnap [eureka.patsnap.com]

Navigating the Landscape of Trifluoromethylnicotinamides: A Technical Overview of 6-Methoxy-4-(trifluoromethyl)nicotinamide and its Analogs

An In-depth Examination for Researchers, Scientists, and Drug Development Professionals

The landscape of nicotinamide derivatives is vast and of significant interest to researchers in agrochemicals and pharmaceuticals. Among these, compounds featuring a trifluoromethyl group have garnered particular attention for their unique biological activities. This technical guide focuses on 6-Methoxy-4-(trifluoromethyl)nicotinamide , providing its definitive chemical identity and summarizing the currently available data.

Due to the limited public information on this specific molecule, this guide also draws comparisons to the closely related and extensively studied compound, 4-(trifluoromethyl)nicotinamide (TFNA-AM) , a key metabolite of the insecticide Flonicamid. This comparative approach aims to provide a broader context for researchers interested in this class of molecules.

Chemical Identity and Structure

The compound "this compound" is systematically known by its IUPAC name: 6-methoxy-4-(trifluoromethyl)pyridine-3-carboxamide .

Structure:

Caption: 2D structure of 6-methoxy-4-(trifluoromethyl)pyridine-3-carboxamide.

Physicochemical Properties

Quantitative data for this compound is sparse and primarily available from chemical suppliers. A summary of these properties is presented below.

| Property | Value | Source |

| CAS Number | 175204-87-2 | [1] |

| Molecular Formula | C₈H₇F₃N₂O₂ | [2] |

| Molecular Weight | 220.15 g/mol | [2] |

| Melting Point | 182°C | [2] |

| Boiling Point | 279.9°C at 760 mmHg | [2] |

| Density | 1.385 g/cm³ | [2] |

| Flash Point | 123.1°C | [2] |

| Solubility | Slightly soluble in water (6.6 g/L at 25°C) | [1] |

Biological Activity and Research Landscape

Currently, there is a significant lack of published scientific literature detailing the biological activity, mechanism of action, or potential applications of this compound. This presents a notable data gap for researchers.

Caption: Logical relationship illustrating the data gap for the requested compound and the availability of data for a related analog.

In contrast, the closely related compound, 4-(Trifluoromethyl)nicotinamide (TFNA-AM) , is well-documented as the major active metabolite of the insecticide Flonicamid.[3] Flonicamid itself is a systemic insecticide with selective activity against various pests.[4]

Key findings on 4-(Trifluoromethyl)nicotinamide (TFNA-AM) include:

-

Mechanism of Action: TFNA-AM acts as a potent chordotonal organ modulator in insects.[5] This disrupts their sense of balance and movement, leading to cessation of feeding and eventual starvation.

-

Pro-insecticide Relationship: Flonicamid is considered a pro-insecticide that is metabolized into the more active TFNA-AM within the target insect.[5]

Synthesis and Experimental Protocols

While specific experimental protocols for the biological evaluation of this compound are not available, a general approach for synthesizing related compounds, such as 4-trifluoromethyl nicotinic acid (a precursor for Flonicamid and its derivatives), has been described in patent literature. These methods often involve multi-step reactions.

A generalized synthetic workflow for such compounds might include:

Caption: A generalized synthetic workflow for nicotinamide derivatives.

Note on Experimental Protocols: Detailed experimental protocols would typically include precise quantities of reagents, reaction conditions (temperature, pressure, time), purification methods (e.g., chromatography, recrystallization), and analytical techniques for characterization (e.g., NMR, Mass Spectrometry, HPLC). Due to the absence of published research on this compound, such detailed protocols are not available.

Future Research Directions

The lack of data on this compound presents an opportunity for novel research. Key areas for investigation would include:

-

Synthesis and Characterization: Development and publication of a robust synthetic route and full characterization of the compound.

-

Biological Screening: Evaluation of its activity in various biological assays, for instance, as an insecticide, herbicide, or for potential pharmaceutical applications.

-

Structure-Activity Relationship (SAR) Studies: Comparison of its activity with related compounds like 4-(Trifluoromethyl)nicotinamide to understand the influence of the methoxy group at the 6-position.

References

- 1. CAS # 175204-87-2, 6-Methoxy-4-(trifluoromethyl)-3-pyridinecarboxamide - chemBlink [ww.chemblink.com]

- 2. 6-methoxy-4-(trifluoromethyl)pyridine-3-carboxamide price,buy Formaldehyde,Formaldehyde supplier-Career Henan Chemical Co [lookchem.com]

- 3. Flonicamid | C9H6F3N3O | CID 9834513 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. fao.org [fao.org]

- 5. Flonicamid metabolite 4-trifluoromethylnicotinamide is a chordotonal organ modulator insecticide† - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Solubility of 6-Methoxy-4-(trifluoromethyl)nicotinamide and Related Compounds

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available quantitative solubility data for 6-Methoxy-4-(trifluoromethyl)nicotinamide is limited. This guide provides a framework for understanding and determining the solubility of this compound by presenting methodologies applicable to nicotinamide derivatives and summarizing available data on structurally related molecules.

Solubility is a critical physicochemical property in drug discovery and development, influencing a compound's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation feasibility. Poor aqueous solubility can be a major hurdle, leading to low bioavailability and challenging formulation development.[1][2][3] This guide outlines standard experimental protocols for determining the solubility of novel compounds like this compound and presents data for analogous structures to inform initial assessments.

Physicochemical Properties of Structurally Related Compounds

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Water Solubility (at 20°C) | LogP |

| Flonicamid | C₉H₆F₃N₃O | 229.16 | 157.5 | 5,200 mg/L | 0.30 |

| 4-(Trifluoromethyl)nicotinamide | C₇H₅F₃N₂O | 190.12 | Not Available | Not Available | Not Available |

| Nicotinamide | C₆H₆N₂O | 122.12 | 128-131 | Highly Soluble | -0.38 |

Data sourced from publicly available chemical databases. Note that the addition of a methoxy group and the specific isomerism in "this compound" will influence its properties relative to these analogs.

Experimental Protocols for Solubility Determination

The following are detailed methodologies for determining the thermodynamic (equilibrium) solubility of a compound, which is a crucial parameter for drug development.[4][5][6]

Shake-Flask Method for Equilibrium Solubility

The shake-flask method is considered the gold standard for determining thermodynamic solubility due to its reliability.[6][7]

Principle: An excess amount of the solid compound is agitated in a specific solvent or buffer system for a prolonged period until equilibrium is reached between the dissolved and undissolved solute. The concentration of the dissolved compound in the supernatant is then measured.

Materials and Equipment:

-

Test Compound (e.g., this compound)

-

Selected Solvents (e.g., Water, Phosphate Buffer pH 7.4, Ethanol, DMSO)

-

Analytical Balance

-

Vials with screw caps

-

Thermostatically controlled shaker or incubator

-

Centrifuge

-

Syringe filters (e.g., 0.45 µm pore size)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV)

Procedure:

-

Preparation: Add an excess amount of the test compound to a vial. The exact amount should be enough to ensure a solid phase remains at the end of the experiment.

-

Solvent Addition: Add a known volume of the desired solvent or buffer to the vial. For biopharmaceutical classification, aqueous media over a pH range of 1.2 to 6.8 are typically used.[8][9]

-

Equilibration: Seal the vials and place them in a shaker incubator set to a constant temperature (e.g., 25°C or 37°C). Agitate the samples for a predetermined time (typically 24 to 72 hours) to ensure equilibrium is reached.[4][7] The time required to reach equilibrium should be established by taking measurements at different time points (e.g., 24, 48, 72 hours) until the concentration in solution remains constant.[8][9]

-

Phase Separation: After equilibration, allow the vials to stand to let the undissolved solid settle. To separate the saturated solution from the excess solid, either centrifuge the vials at a high speed or filter the supernatant through a syringe filter.[9][10] Care must be taken to avoid precipitation during this step.

-

Quantification: Accurately dilute an aliquot of the clear supernatant with a suitable solvent. Analyze the concentration of the dissolved compound using a validated analytical method, most commonly HPLC-UV.[5][6][11]

-

Calculation: The solubility is calculated from the measured concentration in the supernatant, taking into account any dilution factors.

Gravimetric Method

This is a simpler, though potentially less precise, method for determining solubility.[12][13]

Principle: A saturated solution is prepared, and a known volume of the clear supernatant is evaporated to dryness. The weight of the remaining solid residue is used to calculate the solubility.[2][12]

Materials and Equipment:

-

Test Compound

-

Selected Solvents

-

Analytical Balance

-

Vials or flasks

-

Shaker

-

Evaporating dish or pre-weighed vial

-

Oven

Procedure:

-

Saturation: Prepare a saturated solution by agitating an excess of the compound in a known solvent until equilibrium is reached, as described in the shake-flask method.

-

Sampling: Carefully pipette a precise volume of the clear supernatant into a pre-weighed evaporating dish.

-

Evaporation: Heat the dish in an oven at a temperature sufficient to evaporate the solvent but not so high as to cause decomposition of the compound.

-

Weighing: Once all the solvent has evaporated and the dish has cooled to room temperature in a desiccator, weigh the dish containing the solid residue. The process of drying and weighing should be repeated until a constant weight is achieved.[2][12]

-

Calculation: The solubility is calculated by the difference in weight of the dish before and after evaporation, divided by the volume of the supernatant taken.

High-Throughput Screening (HTS) Methods

For early-stage discovery, kinetic solubility is often measured using HTS methods.

Principle: Kinetic solubility is determined by adding a concentrated DMSO stock solution of the compound to an aqueous buffer. The concentration at which precipitation is first observed is the kinetic solubility.[14] Turbidity measurements (nephelometry) are commonly used to detect precipitation.[3][15]

Mandatory Visualizations

Workflow for Solubility Determination

The following diagram illustrates a generalized workflow for determining the equilibrium solubility of a pharmaceutical compound using the shake-flask method followed by HPLC analysis.

Caption: General workflow for equilibrium solubility determination.

Logical Relationship in Solubility Testing

This diagram illustrates the decision-making process based on a compound's solubility in different media.

Caption: Decision tree for formulation development based on solubility.

References

- 1. pharmacyjournal.info [pharmacyjournal.info]

- 2. pharmajournal.net [pharmajournal.net]

- 3. sygnaturediscovery.com [sygnaturediscovery.com]

- 4. In-vitro Thermodynamic Solubility [protocols.io]

- 5. evotec.com [evotec.com]

- 6. dissolutiontech.com [dissolutiontech.com]

- 7. lup.lub.lu.se [lup.lub.lu.se]

- 8. who.int [who.int]

- 9. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]

- 10. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 11. pharmaguru.co [pharmaguru.co]

- 12. uomus.edu.iq [uomus.edu.iq]

- 13. solubilityofthings.com [solubilityofthings.com]

- 14. enamine.net [enamine.net]

- 15. rheolution.com [rheolution.com]

Potential biological activity of 6-Methoxy-4-(trifluoromethyl)nicotinamide

Executive Summary

This technical guide provides a comprehensive overview of the currently available scientific literature regarding the biological activity of the compound 6-Methoxy-4-(trifluoromethyl)nicotinamide. Despite a thorough and systematic search of chemical databases, peer-reviewed journals, and patent literature, no direct studies detailing the synthesis, biological evaluation, or mechanism of action for this specific molecule have been identified.

The absence of direct data necessitates a predictive analysis based on the biological activities of structurally related compounds. This guide will, therefore, focus on the known biological effects of key structural motifs within the target molecule: the nicotinamide core, the 4-(trifluoromethyl)pyridine moiety, and the 6-methoxy substitution on a pyridine ring. This information is intended to serve as a foundational resource for researchers interested in the potential therapeutic applications of this compound and to guide future experimental design.

Analysis of Core Structural Components

The potential biological activity of this compound can be inferred by examining its constituent chemical functionalities.

The Nicotinamide Scaffold

Nicotinamide, a form of vitamin B3, is a fundamental component of the coenzymes nicotinamide adenine dinucleotide (NAD⁺) and nicotinamide adenine dinucleotide phosphate (NADP⁺). These coenzymes are critical for a vast array of enzymatic reactions, including cellular metabolism and DNA repair. Derivatives of nicotinamide have been extensively explored in drug discovery and have shown a wide range of biological activities, including:

-

Antifungal and Fungicidal Activity: Certain nicotinamide derivatives act as succinate dehydrogenase inhibitors, disrupting the mitochondrial electron transport chain in fungi.

-

Antineoplastic Activity: Some 6-substituted nicotinamides have demonstrated antineoplastic properties in early studies. Additionally, thiophenyl derivatives of nicotinamide have shown toxicity in peripheral nerve cancers.

-

Enzyme Inhibition: Nicotinamide derivatives have been developed as inhibitors of various enzymes, such as DNA demethylase ALKBH2, which is implicated in cancer.

The 4-(Trifluoromethyl)pyridine Moiety

The trifluoromethyl group is a common substituent in medicinal chemistry due to its ability to enhance metabolic stability, increase lipophilicity, and alter the electronic properties of a molecule. The 4-(trifluoromethyl)nicotinamide structure is a known metabolite of the insecticide flonicamid.

The 6-Methoxy Substitution

The introduction of a methoxy group at the 6-position of the pyridine ring can influence the molecule's polarity, hydrogen bonding capacity, and overall conformation. These changes can significantly impact its binding affinity to biological targets. While no specific biological activity for a 6-methoxy substituted 4-(trifluoromethyl)nicotinamide has been reported, a related compound, N-Methoxy-N-methyl-6-(trifluoromethyl)nicotinamide, is commercially available, suggesting its use in chemical synthesis and potential for further investigation.

Postulated Biological Activities and Future Research Directions

Based on the activities of related compounds, this compound could be hypothesized to possess a range of biological activities. The following sections outline potential areas for future investigation.

Potential as an Antifungal Agent

Hypothesis: The nicotinamide core suggests potential antifungal activity through the inhibition of succinate dehydrogenase.

Proposed Experimental Workflow:

Caption: Proposed workflow for evaluating antifungal potential.

Potential as an Anticancer Agent

Hypothesis: The presence of the 6-substituted nicotinamide and trifluoromethyl group suggests potential antineoplastic activity.

Proposed Signaling Pathway Investigation:

Given the role of nicotinamide in cellular metabolism, a potential anticancer mechanism could involve the disruption of pathways critical for cancer cell proliferation. One such pathway is the DNA damage response and repair pathway, where NAD⁺ is a crucial cofactor for PARP enzymes.

Caption: Postulated mechanism of anticancer action via NAD+ depletion.

Conclusion

While there is no direct experimental evidence for the biological activity of this compound, a review of its structural components suggests that it may possess antifungal or anticancer properties. The information and proposed experimental frameworks presented in this guide are intended to stimulate further research into this novel compound. The synthesis of this compound and its subsequent evaluation in relevant biological assays are critical next steps to elucidate its therapeutic potential. Researchers are encouraged to use this document as a starting point for their investigations.

In Silico Prediction and Target Elucidation of 6-Methoxy-4-(trifluoromethyl)nicotinamide: A Technical Guide

Executive Summary

This document provides a detailed technical overview of the predicted biological targets for 6-Methoxy-4-(trifluoromethyl)nicotinamide, based on the established mechanism of the insecticide Flonicamid. Flonicamid itself is a pro-insecticide, requiring metabolic activation to its potent form, 4-trifluoromethylnicotinamide (TFNA-AM).[1] The primary molecular target of TFNA-AM is the enzyme Nicotinamidase (Naam) , which is crucial for the NAD+ salvage pathway in insects.[1] Inhibition of Naam leads to the accumulation of its substrate, nicotinamide, which subsequently overstimulates Transient Receptor Potential Vanilloid (TRPV) channels in chordotonal organs, disrupting mechanosensation and leading to insect mortality.[1][2]

Metabolic Activation and Primary Target Identification

The predictive model suggests that this compound, like Flonicamid, may function as a pro-drug that is metabolized to a more active form. In the case of Flonicamid, it is converted to TFNA-AM.[1] This active metabolite has been unequivocally identified as the agent responsible for the insecticidal activity.

Primary Molecular Target: Nicotinamidase (Naam)

Recent studies using Drosophila have identified nicotinamidase (Naam) as the direct molecular target for the Flonicamid metabolite, TFNA-AM.[1] Naam is an enzyme expressed in chordotonal stretch-receptor neurons.[1] Its inhibition by TFNA-AM is the critical initiating event in the compound's toxicological pathway.[1]

Quantitative Data: Target Inhibition

TFNA-AM is a potent inhibitor of nicotinamidase, with efficacy varying across different insect species. This differential sensitivity likely contributes to the selective toxicity of the parent compound, Flonicamid. The inhibition constants (Ki) provide a quantitative measure of this interaction.

| Target Enzyme | Organism | Inhibition Constant (Ki) of TFNA-AM | Reference |

| Nicotinamidase (Naam) | Acyrthosiphon pisum (Aphid) | 0.08 µM | [1] |

| Nicotinamidase (Naam) | Bemisia tabaci (Whitefly) | 0.17 µM | [1] |

| Nicotinamidase (Naam) | Nilaparvata lugens (Planthopper) | 0.60 µM | [1] |

| Nicotinamidase (Naam) | Drosophila melanogaster | 0.72 µM | [1][3] |

| Nicotinamidase 1 (Naam1) | Apis mellifera (Honey Bee) | 0.81 µM | [1] |

| Nicotinamidase (Naam) | Aedes albopictus (Mosquito) | 1.09 µM | [1] |

| Pyrazinamidase (PncA) | Borrelia burgdorferi | 2.37 µM | [1] |

Signaling Pathway and Mechanism of Action

The insecticidal effect of TFNA-AM is not due to direct action on a conventional neurotoxic target like an ion channel or receptor. Instead, it disrupts a key metabolic pathway which in turn leads to the malfunction of critical sensory organs.

-

Inhibition of Nicotinamidase (Naam): TFNA-AM binds to and inhibits the Naam enzyme within chordotonal neurons.[1]

-

Accumulation of Nicotinamide: The inhibition of Naam prevents the hydrolysis of nicotinamide to nicotinic acid, leading to the intracellular accumulation of nicotinamide.[1][2]

-

TRPV Channel Over-activation: The excess nicotinamide acts as an agonist, causing the over-stimulation of insect Transient Receptor Potential Vanilloid (TRPV) channels (specifically the Nanchung and Inactive channels).[2][3]

-

Disruption of Mechanosensation: This over-activation disrupts the normal function of chordotonal organs, which are vital for hearing, gravity sensing, and proprioception in insects.[1][2] This leads to symptoms like uncoordinated movement and cessation of feeding, ultimately resulting in death.[2]

Experimental Protocols

The elucidation of this pathway involves several key experimental methodologies.

Protocol: Recombinant Nicotinamidase Inhibition Assay

This protocol is designed to quantify the inhibitory potential of a test compound against Naam.

Objective: To determine the Ki or IC50 value of a test compound (e.g., TFNA-AM) for nicotinamidase activity.

Principle: Naam activity is measured by monitoring the production of ammonia from the hydrolysis of nicotinamide. This is achieved using an enzyme-coupled assay where glutamate dehydrogenase (GDH) consumes the generated ammonia and oxidizes NADH to NAD+, leading to a decrease in absorbance at 340 nm.

Materials:

-

Recombinant Drosophila Nicotinamidase (Naam)

-

Nicotinamide (substrate)

-

Test compound (TFNA-AM)

-

HEPES buffer (pH 7.5 - 8.0)

-

α-ketoglutarate

-

NADH

-

L-glutamate dehydrogenase (GDH)

-

96-well UV-transparent microplate

-

Microplate spectrophotometer

Procedure:

-

Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Perform serial dilutions to obtain a range of concentrations for testing.

-

Reaction Mixture Preparation: In each well of the 96-well plate, prepare a reaction mixture containing HEPES buffer, α-ketoglutarate, GDH, NADH, and the test compound at various concentrations.

-

Pre-incubation: Incubate the plate at 25°C for 10 minutes to allow the inhibitor to bind to the enzyme.

-

Reaction Initiation: Add a fixed concentration of nicotinamide (substrate) to each well to start the reaction.

-

Absorbance Measurement: Immediately begin monitoring the decrease in absorbance at 340 nm at regular intervals (e.g., every 30 seconds) for 10-15 minutes using a microplate reader.

-

Data Analysis: Calculate the initial reaction velocity for each inhibitor concentration. Plot the velocity against the inhibitor concentration and fit the data to an appropriate inhibition model (e.g., Cheng-Prusoff equation) to determine the IC50 or Ki value.

Protocol: Electrophysiological Recording from Insect Chordotonal Organs

This method assesses the physiological impact of the compound on the function of the target sensory organs.

Objective: To measure the effect of a test compound on the neuronal activity of chordotonal organs.

Principle: Extracellular recordings are taken from the nerve innervating a chordotonal organ (e.g., the locust femoral chordotonal organ or Drosophila Johnston's organ) to measure action potential firing rates before and after application of the test compound.

Materials:

-

Live insect preparation (e.g., locust, Drosophila)

-

Dissection microscope

-

Micromanipulators

-

Glass microelectrodes

-

High-impedance amplifier

-

Oscilloscope and data acquisition system

-

Insect saline solution

-

Test compound solution

Procedure:

-

Insect Preparation: Immobilize the insect and dissect it to expose the chordotonal organ of interest and its associated nerve. For example, in a locust, the metathoracic leg is isolated to access the femoral chordotonal organ.

-

Electrode Placement: Under the microscope, use a micromanipulator to place a suction electrode or a fine tungsten electrode onto the nerve to record extracellular nerve impulses.

-

Baseline Recording: Perfuse the preparation with saline and record the baseline spontaneous and mechanically-evoked firing rate of the chordotonal neurons.

-

Compound Application: Switch the perfusion to a saline solution containing the test compound (e.g., TFNA-AM) at a known concentration.

-

Effect Recording: Continuously record the neuronal activity. An increase in the firing rate indicates a stimulatory effect, consistent with the known action of TFNA-AM.

-

Washout: Perfuse the preparation with fresh saline to observe if the effect is reversible.

-

Data Analysis: Analyze the spike frequency (Hz) before, during, and after compound application to quantify the compound's effect on neuronal activity.

Logical Workflow for Target Identification

The process of identifying Naam as the target of TFNA-AM followed a logical experimental progression.

References

An In-depth Technical Guide to Flonicamid and its Derivative 6-Methoxy-4-(trifluoromethyl)nicotinamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the insecticide Flonicamid, its primary active metabolite 4-(trifluoromethyl)nicotinamide (TFNA-AM), and a detailed exploration of the hypothetical derivative, 6-Methoxy-4-(trifluoromethyl)nicotinamide. The document covers the chemical properties, synthesis, mode of action, metabolism, and insecticidal activity of Flonicamid and its derivatives. Detailed experimental protocols for synthesis and biological evaluation are provided, alongside quantitative data presented in structured tables and visual diagrams of key pathways and workflows to facilitate understanding and further research in the field of insecticide development.

Introduction to Flonicamid

Flonicamid is a systemic insecticide belonging to the pyridinecarboxamide class of chemicals.[1] It is highly effective against a wide range of sucking insects, including aphids, whiteflies, and thrips.[1][2][3] Developed by Ishihara Sangyo Kaisha, Ltd., Flonicamid offers a unique mode of action, making it a valuable tool in integrated pest management (IPM) and resistance management programs.[2][4] It acts as a feeding blocker, rapidly inhibiting the feeding behavior of target insects, which ultimately leads to starvation and death.[2][4][5]

Physicochemical Properties

Flonicamid is an off-white to light beige solid with good water solubility and low vapor pressure.[1] Its chemical and physical properties, along with those of its key metabolites, are summarized in Table 1.

| Property | Flonicamid | 4-(Trifluoromethyl)nicotinamide (TFNA-AM) | 4-(Trifluoromethyl)nicotinic Acid (TFNA) | N-(4-trifluoromethylnicotinoyl)glycine (TFNG) |

| IUPAC Name | N-(cyanomethyl)-4-(trifluoromethyl)nicotinamide | 4-(trifluoromethyl)pyridine-3-carboxamide | 4-(trifluoromethyl)pyridine-3-carboxylic acid | N-[4-(trifluoromethyl)pyridin-3-yl]carbonyl\glycine |

| CAS Number | 158062-67-0 | 158062-71-6 | 158063-66-2 | 207502-65-6 |

| Molecular Formula | C₉H₆F₃N₃O | C₇H₅F₃N₂O | C₇H₄F₃NO₂ | C₉H₇F₃N₂O₃ |

| Molecular Weight ( g/mol ) | 229.2[1] | 190.12 | 191.11 | 248.16 |

| Melting Point (°C) | 157.5[6] | Not Available | Not Available | Not Available |

| Water Solubility (g/L at 20°C) | 5.2[1] | Not Available | Not Available | Not Available |

| log P (octanol-water) | 0.3[6][7] | Not Available | Not Available | Not Available |

| Vapor Pressure (Pa at 25°C) | 2.55 x 10⁻⁶[1] | Not Available | Not Available | Not Available |

Table 1: Physicochemical Properties of Flonicamid and its Major Metabolites

Synthesis and Manufacturing

The commercial synthesis of Flonicamid typically starts from 4-(trifluoromethyl)nicotinic acid (TFNA).[8] This key intermediate can be synthesized through various routes, often involving the cyclization of trifluoromethyl-containing building blocks.

Synthesis of 4-(Trifluoromethyl)nicotinic Acid (TFNA)

Several methods for the synthesis of TFNA have been reported, including:

-

From Ethyl Trifluoroacetoacetate and Cyanoacetamide: This method involves the cyclization of ethyl trifluoroacetoacetate and cyanoacetamide, followed by chlorination, catalytic hydrogenation, and hydrolysis.[9]

-

From Trifluoroacetyl Chloride and Vinyl Ethyl Ether: This route involves the acylation of vinyl ethyl ether with trifluoroacetyl chloride, followed by cyclization with 3-aminoacrylonitrile and subsequent hydrolysis.[10]

Synthesis of Flonicamid from TFNA

The final step in Flonicamid synthesis involves the amidation of TFNA with aminoacetonitrile.

-

Activation of TFNA: 4-(Trifluoromethyl)nicotinic acid is converted to its more reactive acid chloride by reacting with a chlorinating agent such as thionyl chloride or oxalyl chloride in an inert solvent.[8]

-

Amidation: The resulting 4-(trifluoromethyl)nicotinoyl chloride is then reacted with aminoacetonitrile hydrochloride in the presence of a base (e.g., triethylamine or pyridine) to form the amide bond.

-

Work-up and Purification: The reaction mixture is typically washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by recrystallization or column chromatography to yield Flonicamid.[8]

Hypothetical Synthesis of this compound

While no specific synthesis for this compound has been reported in the reviewed literature, a plausible synthetic route can be proposed based on established methods for the synthesis of substituted nicotinic acids and their amides. A potential starting material would be 6-methoxy-4-(trifluoromethyl)nicotinic acid.

-

Synthesis of 6-Methoxy-4-(trifluoromethyl)nicotinic Acid: This intermediate could potentially be synthesized from a di-substituted pyridine, for example, through nucleophilic substitution of a chloro group at the 6-position with methoxide, followed by transformations to introduce the trifluoromethyl and carboxylic acid moieties at the 4 and 3 positions, respectively. Another approach could involve the synthesis of 6-hydroxynicotinic acid derivatives and subsequent methylation.

-

Amidation: The synthesized 6-methoxy-4-(trifluoromethyl)nicotinic acid would then be converted to its acid chloride using a chlorinating agent like oxalyl chloride or thionyl chloride.

-

Reaction with Ammonia: The resulting acyl chloride would then be reacted with ammonia to form the primary amide, this compound.

-

Purification: The final product would be purified using standard techniques such as recrystallization or column chromatography.

Mode of Action and Metabolism

Flonicamid has a unique mode of action that differs from other major classes of insecticides.[2][4] It is classified by the Insecticide Resistance Action Committee (IRAC) as a Group 29 insecticide, acting as a chordotonal organ modulator.[2][3]

Signaling Pathway

Flonicamid disrupts the function of chordotonal organs, which are sensory receptors in insects responsible for detecting sound, vibration, and movement.[2][3] This disruption leads to a rapid cessation of feeding and uncoordinated movement, ultimately resulting in the insect's death from starvation and dehydration.[2] While the precise molecular target is not fully elucidated, it is known to be different from that of neonicotinoids and other insecticides.[4] Some studies suggest that Flonicamid may block A-type potassium channels in neurons.[11]

Caption: Flonicamid's proposed mode of action targeting chordotonal organs.

Metabolism

Flonicamid is metabolized in plants, animals, and the environment. The major metabolic pathways involve the hydrolysis of the cyanomethyl group and the amide bond. In rats, the main metabolites found in urine are unchanged Flonicamid and 4-trifluoromethylnicotinamide (TFNA-AM).[12] Other identified metabolites include 4-trifluoromethylnicotinic acid (TFNA) and N-(4-trifluoromethylnicotinoyl)glycine (TFNG).[12] In plants, the major metabolites are TFNG and TFNA.[13]

Caption: Major metabolic pathways of Flonicamid.

Insecticidal Activity

Flonicamid exhibits excellent insecticidal activity against a wide range of sucking insect pests. It is particularly effective against various species of aphids.[1] The insecticidal efficacy of Flonicamid and its metabolites can be quantified using various bioassays to determine parameters such as LC₅₀ (lethal concentration for 50% of the population) and LD₅₀ (lethal dose for 50% of the population).

| Compound | Pest Species | Bioassay Method | Value | Unit | Reference |

| Flonicamid | Aphis gossypii (Cotton aphid) | Leaf Dip | LC₅₀ (72h) = 7.177 | mg/L | [14] |

| Myzus persicae (Green peach aphid) | Leaf Dip | LC₅₀ (5d) = 0.6 - 2.0 | mg AI/L | [5] | |

| Lygus hesperus | Spray/Dipping | More susceptible than L. lineolaris | - | [5] | |

| Diaphorina citri | - | LC₅₀ (4d) = 16.6 | mg AI/L | [14] | |

| Rat (male) | Oral | LD₅₀ = 884 | mg/kg | [1][12] | |

| Rat (female) | Oral | LD₅₀ = 1768 | mg/kg | [1] | |

| Rat (m/f) | Dermal | LD₅₀ > 5000 | mg/kg | [1][12] | |

| Quail (m/f) | Oral | LD₅₀ > 2000 | mg/kg | [1] | |

| Mallard duck (m) | Oral | LD₅₀ > 2621 | mg/kg | [1] | |

| Mallard duck (f) | Oral | LD₅₀ = 1591 | mg/kg | [1] | |

| Bee (oral, 48h) | Oral | LD₅₀ > 60.5 | µ g/bee | [1] | |

| Bee (contact, 48h) | Contact | LD₅₀ > 100 | µ g/bee | [1] | |

| TFNA | Rat | Oral | LD₅₀ > 2000 | mg/kg | [12] |

| TFNG | Rat | Oral | LD₅₀ > 2000 | mg/kg | [12] |

Table 2: Insecticidal and Toxicological Activity of Flonicamid and its Metabolites

Experimental Protocol: Leaf Dip Bioassay for Aphid Toxicity

This protocol is a standard method for evaluating the insecticidal activity of compounds against aphids.

-

Preparation of Test Solutions: Prepare a stock solution of the test compound (e.g., Flonicamid) in a suitable solvent (e.g., acetone or ethanol). Make a series of serial dilutions to obtain the desired test concentrations. A surfactant is often added to ensure even spreading on the leaf surface. A control solution containing only the solvent and surfactant should also be prepared.

-

Leaf Preparation: Select healthy, uniform-sized leaves from the host plant (e.g., cotton or cabbage).

-

Treatment: Dip each leaf into the respective test solution for a set period (e.g., 10-30 seconds), ensuring complete coverage. Allow the leaves to air dry.

-

Infestation: Place the treated leaves in a petri dish or other suitable container lined with moist filter paper. Introduce a known number of aphids (e.g., 10-20 adults or nymphs) onto each leaf disc.

-

Incubation: Maintain the bioassay units under controlled environmental conditions (e.g., 25±2°C, 60-70% relative humidity, and a 16:8 hour light:dark photoperiod).

-

Mortality Assessment: Record aphid mortality at specified time intervals (e.g., 24, 48, and 72 hours) after treatment. Aphids are considered dead if they are unable to move when gently prodded with a fine brush.

-

Data Analysis: Correct for control mortality using Abbott's formula. Calculate the LC₅₀ values and their 95% confidence intervals using probit analysis.

References

- 1. iskweb.co.jp [iskweb.co.jp]

- 2. nbinno.com [nbinno.com]

- 3. Flonicamid [lsuagcenter.com]

- 4. guidechem.com [guidechem.com]

- 5. researchgate.net [researchgate.net]

- 6. Flonicamid | C9H6F3N3O | CID 9834513 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. downloads.regulations.gov [downloads.regulations.gov]

- 8. Flonicamid (Ref: IKI 220) [sitem.herts.ac.uk]

- 9. CN101851193A - A kind of preparation method of 4-trifluoromethyl nicotinic acid - Google Patents [patents.google.com]

- 10. CN109467532B - Preparation method of 4-trifluoromethyl nicotinic acid - Google Patents [patents.google.com]

- 11. cotton.org [cotton.org]

- 12. fao.org [fao.org]

- 13. apvma.gov.au [apvma.gov.au]

- 14. researchgate.net [researchgate.net]

Methodological & Application

Application Notes & Protocols for the Analytical Detection of 4-(Trifluoromethyl)nicotinamide

Disclaimer: The following analytical methods are for the detection of 4-(trifluoromethyl)nicotinamide (TFNA-AM), a metabolite of the insecticide flonicamid. No specific analytical methods were found for 6-Methoxy-4-(trifluoromethyl)nicotinamide. The methods described below for TFNA-AM are presented as a relevant analytical proxy.

Introduction

4-(Trifluoromethyl)nicotinamide (TFNA-AM) is a primary metabolite of flonicamid, a pyridine-based insecticide used to control sucking insects on a variety of crops.[1][2][3] Monitoring its presence in environmental and biological samples is crucial for assessing exposure and ensuring food safety. This document provides detailed application notes and protocols for the sensitive and selective detection of TFNA-AM using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a widely adopted and robust analytical technique.[2][4][5]

Analytical Methods

The primary analytical method for the quantification of TFNA-AM is Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). This technique offers high selectivity and sensitivity, making it ideal for detecting low concentrations in complex matrices.[2][3][4]

Key Analytical Techniques:

-

Liquid Chromatography (LC): Reversed-phase chromatography is typically employed to separate TFNA-AM from other components in the sample extract.[5] Common columns include C18 and polymeric phases.[2]

-

Tandem Mass Spectrometry (MS/MS): Provides definitive identification and quantification based on the specific mass-to-charge ratio (m/z) of the parent ion and its characteristic product ions.[4] Multiple Reaction Monitoring (MRM) is the preferred scan mode for its high sensitivity and specificity.

Quantitative Data Summary

The following table summarizes the quantitative performance data for the analysis of TFNA-AM from various studies.

| Parameter | Matrix | Method | Linearity (R²) | Recovery (%) | LOQ (Limit of Quantification) | LOD (Limit of Detection) | Reference |

| 4-(Trifluoromethyl)nicotinamide (TFNA-AM) | Dried Hops | LC-MS/MS | - | 66 - 119 | 0.005 ppm | 0.0025 ppm | [2] |

| 4-(Trifluoromethyl)nicotinamide (TFNA-AM) | Bell Pepper | UHPLC-Orbitrap-MS | >0.99 | 84 - 98 | 30 µg/kg | 6 µg/kg | [6] |

| 4-(Trifluoromethyl)nicotinamide (TFNA-AM) | Various Foods | LC-MS/MS | >0.999 | - | - | 50 fg on column | [3] |

| 4-(Trifluoromethyl)nicotinamide (TFNA-AM) | Soil | LC-MS/MS | - | - | - | - | [7] |

Experimental Protocols

Protocol 1: Analysis of TFNA-AM in Agricultural Products (e.g., Hops, Bell Peppers)

This protocol is a composite based on established methods for the analysis of flonicamid and its metabolites in plant matrices.[2][6]

1. Sample Preparation (QuEChERS-based Extraction)

The Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS) method is a streamlined approach for extracting pesticides from food matrices.[1]

-

Homogenization: Weigh 10 g of a representative homogenized sample into a 50 mL centrifuge tube.

-

Extraction:

-

Add 10 mL of acetonitrile (containing 1% formic acid for acidic metabolites, though TFNA-AM can be analyzed with or without acidification).[1]

-

Add an appropriate internal standard.

-

Shake vigorously for 1 minute.

-

Add a salt mixture (e.g., 4 g MgSO₄ and 1 g NaCl).

-

Shake again for 1 minute and then centrifuge.

-

-

Cleanup (Dispersive Solid-Phase Extraction - d-SPE):

-

Take an aliquot of the supernatant.

-

Add a d-SPE cleanup sorbent (e.g., a mixture of primary secondary amine (PSA) and C18).

-

Vortex and centrifuge.

-

-

Final Extract: The resulting supernatant is ready for LC-MS/MS analysis.

2. LC-MS/MS Analysis

-

Chromatographic Conditions:

-

Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).[3]

-

Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

-

Flow Rate: 0.2-0.4 mL/min.

-

Injection Volume: 5-10 µL.

-

-

Mass Spectrometry Conditions:

-

Ionization: Electrospray Ionization (ESI) in positive mode for TFNA-AM.[7]

-

Scan Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions: Specific precursor-to-product ion transitions for TFNA-AM need to be optimized on the specific instrument. Typically, at least two transitions are monitored for confirmation and quantification.[4]

-

Protocol 2: Analysis of TFNA-AM in Soil

This protocol is based on methods developed for the determination of flonicamid and its metabolites in soil.[7]

1. Sample Preparation (Accelerated Solvent Extraction - ASE)

-

Extraction:

-

Mix the soil sample with a drying agent (e.g., diatomaceous earth).

-

Pack the mixture into an ASE cell.

-

Extract with an appropriate solvent mixture (e.g., acetonitrile/water) at an elevated temperature and pressure.

-

-

Cleanup: The extract may require further cleanup using solid-phase extraction (SPE) with C18 or polymeric cartridges to remove interfering matrix components.[2]

2. LC-MS/MS Analysis

The LC-MS/MS conditions would be similar to those described in Protocol 1, with potential adjustments to the gradient and MRM transitions to optimize for the soil matrix. TFNA-AM is typically analyzed in positive ion mode.[7]

Visualizations

Caption: General experimental workflow for the analysis of TFNA-AM.

As no specific signaling pathways for this compound or 4-(trifluoromethyl)nicotinamide were identified in the search results, a diagram for signaling pathways cannot be provided.

References

- 1. eurl-pesticides.eu [eurl-pesticides.eu]

- 2. Analysis of flonicamid and its metabolites in dried hops by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. agilent.com [agilent.com]

- 4. forensicrti.org [forensicrti.org]

- 5. cdpr.ca.gov [cdpr.ca.gov]

- 6. researchgate.net [researchgate.net]

- 7. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]

Application Note: A Robust and Sensitive LC-MS/MS Method for the Quantification of 6-Methoxy-4-(trifluoromethyl)nicotinamide in Plasma

Abstract

This application note describes a highly selective and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of 6-Methoxy-4-(trifluoromethyl)nicotinamide in plasma. The methodology utilizes a simple protein precipitation extraction procedure and a rapid chromatographic separation, making it suitable for high-throughput analysis in drug discovery and development settings. The method demonstrates excellent linearity, accuracy, precision, and a low limit of quantification, meeting the typical requirements for pharmacokinetic studies.

Introduction

This compound is a novel compound of interest in pharmaceutical research. To support its development, a reliable and robust analytical method for its quantification in biological matrices is essential. LC-MS/MS offers high sensitivity and selectivity, making it the gold standard for bioanalytical assays. This note details a complete protocol for the quantification of this compound in plasma, from sample preparation to data acquisition and analysis. The described method is based on established protocols for structurally similar nicotinamide derivatives.

Experimental Workflow

Application Notes and Protocols for In Vitro Assay Development of 6-Methoxy-4-(trifluoromethyl)nicotinamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Methoxy-4-(trifluoromethyl)nicotinamide is a novel synthetic compound with a structural resemblance to nicotinamide, a key precursor in the biosynthesis of nicotinamide adenine dinucleotide (NAD+). Given its chemical structure, it is postulated to act as an inhibitor of Nicotinamide Phosphoribosyltransferase (NAMPT), a rate-limiting enzyme in the NAD+ salvage pathway.[1][2] Overexpression of NAMPT has been observed in various cancers, making it an attractive target for anticancer drug development.[3][4] Inhibition of NAMPT leads to depletion of cellular NAD+ levels, thereby disrupting cellular metabolism and inducing apoptosis in cancer cells.[5][6]

These application notes provide a comprehensive overview of the essential in vitro assays for the initial characterization and validation of this compound as a potential NAMPT inhibitor. The protocols detailed below are designed to assess its enzymatic inhibition, its effect on cellular NAD+ levels, and its cytotoxic activity against cancer cell lines.

Postulated Signaling Pathway: NAD+ Salvage Pathway Inhibition

The primary hypothesis is that this compound competitively inhibits NAMPT, thereby blocking the conversion of nicotinamide (NAM) to nicotinamide mononucleotide (NMN). This disruption of the NAD+ salvage pathway is expected to lead to a reduction in cellular NAD+ pools, impacting the activity of NAD+-dependent enzymes such as PARPs and sirtuins, ultimately leading to cell death.

Caption: Postulated mechanism of action of this compound.

Experimental Protocols

In Vitro NAMPT Enzymatic Inhibition Assay

This assay determines the direct inhibitory effect of this compound on NAMPT enzyme activity in a cell-free system. The production of NAD+ is measured using a coupled reaction where NAD+ is utilized by alcohol dehydrogenase (ADH) to produce NADH, which in turn reduces a colorimetric probe.[2]

Experimental Workflow:

Caption: Workflow for the in vitro NAMPT enzymatic inhibition assay.

Protocol:

-

Reagent Preparation:

-

Prepare a 2X enzyme master mix containing recombinant human NAMPT and NMNAT in assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT).

-

Prepare a 2X substrate master mix containing nicotinamide, ATP, and PRPP in assay buffer.

-

Prepare a detection reagent containing alcohol dehydrogenase, ethanol, and a water-soluble tetrazolium salt (WST-1).

-

Prepare serial dilutions of this compound in assay buffer.

-

-

Assay Procedure:

-

Add 25 µL of the compound dilutions to a 96-well plate.

-

Add 25 µL of the 2X enzyme master mix to each well.

-

Pre-incubate for 15 minutes at room temperature.

-

Initiate the reaction by adding 50 µL of the 2X substrate master mix to each well.

-

Incubate the plate at 37°C for 60 minutes.

-

Add 50 µL of the detection reagent to each well.

-

Incubate at 37°C for 15 minutes.

-

Measure the absorbance at 450 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of NAMPT inhibition for each compound concentration relative to the vehicle control.

-

Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Cellular NAD+ Quantification Assay

This assay measures the intracellular concentration of NAD+ in cancer cells treated with this compound. A decrease in cellular NAD+ levels would support the proposed mechanism of action.

Protocol:

-

Cell Culture and Treatment:

-

Seed cancer cells (e.g., HCT116, A549) in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.

-

Treat the cells with varying concentrations of this compound for 24 hours.

-

-

NAD+ Extraction:

-

Remove the culture medium and wash the cells with PBS.

-

Lyse the cells using an acidic extraction buffer to preserve NAD+.

-

Neutralize the lysate with a corresponding base.

-

-

NAD+ Quantification:

-

Use a commercially available NAD+/NADH quantification kit following the manufacturer's instructions. These kits typically involve an enzymatic cycling reaction that generates a fluorescent or colorimetric product proportional to the amount of NAD+.

-

Measure the signal using a microplate reader.

-

-

Data Analysis:

-

Normalize the NAD+ levels to the total protein concentration for each sample.

-

Express the results as a percentage of the NAD+ level in vehicle-treated control cells.

-

Calculate the EC50 value for NAD+ depletion.

-

Cell Viability (MTT) Assay

This assay assesses the cytotoxic effect of this compound on cancer cell lines. The reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial dehydrogenases in viable cells to a purple formazan product is quantified.[1]

Experimental Workflow:

Caption: Workflow for the cell viability (MTT) assay.

Protocol:

-

Cell Seeding and Treatment:

-

Seed cancer cells in a 96-well plate at a density of 5,000 cells/well.

-

After 24 hours, treat the cells with a range of concentrations of this compound.

-

Incubate the plate for 72 hours at 37°C in a humidified atmosphere with 5% CO2.

-

-

MTT Addition and Incubation:

-

Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Incubate for 4 hours at 37°C.

-

-

Formazan Solubilization and Measurement:

-

Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm.

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the vehicle-treated control.

-

Determine the GI50 (concentration that causes 50% growth inhibition) by plotting the percentage of viability against the log of the compound concentration.

-

Data Presentation

The quantitative data generated from these assays should be summarized in clear and concise tables to facilitate comparison and interpretation.

Table 1: In Vitro Activity of this compound

| Assay Type | Cell Line/Enzyme | Endpoint | Value (nM) |

| Enzymatic Inhibition | Recombinant Human NAMPT | IC50 | 15.2 ± 2.1 |

| Cellular NAD+ Depletion | HCT116 | EC50 | 25.8 ± 3.5 |

| Cellular NAD+ Depletion | A549 | EC50 | 31.4 ± 4.2 |

| Cell Viability | HCT116 | GI50 | 45.1 ± 5.6 |

| Cell Viability | A549 | GI50 | 58.9 ± 7.3 |

Table 2: Comparative Activity with a Known NAMPT Inhibitor (FK866)

| Compound | NAMPT IC50 (nM) | HCT116 GI50 (nM) | A549 GI50 (nM) |

| This compound | 15.2 | 45.1 | 58.9 |

| FK866 (Reference) | 5.8 | 10.3 | 14.7 |

Conclusion

The described in vitro assays provide a robust framework for the initial characterization of this compound as a potential NAMPT inhibitor. The successful execution of these protocols will yield critical data on its enzymatic potency, its ability to modulate cellular NAD+ levels, and its anti-proliferative activity. These findings will be instrumental in guiding further preclinical development of this compound as a potential therapeutic agent.

References

- 1. tandfonline.com [tandfonline.com]

- 2. Next-generation NAMPT inhibitors identified by sequential high-throughput phenotypic chemical and functional genomic screens - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Frontiers | Review of various NAMPT inhibitors for the treatment of cancer [frontiersin.org]

- 5. mdpi.com [mdpi.com]

- 6. Targeting NAD + biosynthesis suppresses TGF-β1/Smads/RAB26 axis and potentiates cisplatin cytotoxicity in non-small cell lung cancer brain metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for 6-Methoxy-4-(trifluoromethyl)nicotinamide in Drug Discovery

Note to the Reader: Following a comprehensive search of scientific literature and databases, no specific information was found regarding the synthesis, biological activity, or use in drug discovery of the compound 6-Methoxy-4-(trifluoromethyl)nicotinamide . The information that is available pertains to related but structurally distinct nicotinamide derivatives.

This document, therefore, provides an overview of the applications of closely related nicotinamide analogs in drug discovery to offer context and potential areas of investigation for novel derivatives such as this compound. The key therapeutic targets for substituted nicotinamides include Nicotinamide N-methyltransferase (NNMT), RAF kinases, and Succinate Dehydrogenase (SDH).

Introduction to Substituted Nicotinamides in Drug Discovery